molecular formula C15H26O B12413514 (E,E)-Farnesol 11,11,11,12,12,12-d6

(E,E)-Farnesol 11,11,11,12,12,12-d6

Cat. No.: B12413514
M. Wt: 228.40 g/mol
InChI Key: CRDAMVZIKSXKFV-JPWGLETFSA-N
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Description

Farnesol-d6, also known as (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (d6), is a deuterated form of farnesol. It is a sesquiterpenoid alcohol that is used as a stable isotope in biochemical research. The compound has a molecular formula of C15H20D6O and a molecular weight of 228.40 . Farnesol-d6 is primarily utilized in studies involving metabolic pathways and the synthesis of various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesol-d6 can be synthesized through the deuteration of farnesol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of farnesol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of farnesol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to ensure efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Farnesol-d6 undergoes various chemical reactions, including:

    Oxidation: Farnesol-d6 can be oxidized to form farnesal-d6 and farnesoic acid-d6.

    Reduction: Reduction of farnesol-d6 can yield farnesane-d6.

    Substitution: Farnesol-d6 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation: Farnesal-d6, farnesoic acid-d6.

    Reduction: Farnesane-d6.

    Substitution: Farnesyl esters.

Scientific Research Applications

Farnesol-d6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Farnesol-d6 is compared with other similar compounds such as:

    Geraniol: Both farnesol-d6 and geraniol are sesquiterpenoid alcohols, but farnesol-d6 has a more complex structure with additional double bonds.

    Nerolidol: Similar to farnesol-d6, nerolidol is a sesquiterpenoid alcohol, but it lacks the deuterium atoms present in farnesol-d6.

    Farnesal: Farnesal is the aldehyde form of farnesol, differing in its functional group.

Uniqueness: Farnesol-d6 is unique due to its deuterated nature, making it a valuable tool in isotopic labeling studies. Its ability to inhibit calcium channels and function as a quorum sensing molecule further distinguishes it from other sesquiterpenoid alcohols .

Properties

Molecular Formula

C15H26O

Molecular Weight

228.40 g/mol

IUPAC Name

(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+/i1D3,2D3

InChI Key

CRDAMVZIKSXKFV-JPWGLETFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CO)/C)/C)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Origin of Product

United States

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